2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Catalog No.
S1918158
CAS No.
64640-12-6
M.F
C10H7Cl2NO
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Researchers often face low-yielding radical halogenations or moisture-sensitive bromomethyl analogs. 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS 64640-12-6) solves this as a stable, pre-installed electrophilic building block. • Bypasses radical halogenation pitfalls, eliminating unreacted/di-chlorinated mixtures. • Optimal SN2 reactivity with amines/phenols/thiols; ambient-stable, no hydrolysis during shipping. • para-Chloro substituent provides metabolic stability in downstream APIs, essential for PPAR agonists and kinase inhibitors. Bulk quantities available for direct library synthesis without purification.

CAS Number

64640-12-6

Product Name

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2

InChI Key

CJIWAFOZOWCQFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl

The exact mass of the compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Chloromethyl)-5-(4-chlorophenyl)oxazole, 5-(4-Chlorophenyl)-2-(chloromethyl)oxazole, 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS: 64640-12-6) is a highly specialized, bifunctional heterocyclic building block widely procured for medicinal chemistry and advanced materials synthesis. It features a reactive electrophilic chloromethyl group at the 2-position, enabling efficient SN2 alkylation of amines, phenols, and thiols, coupled with a metabolically stable 5-(4-chlorophenyl)oxazole pharmacophore . In industrial procurement, this compound is prioritized over unhalogenated precursors because it bypasses the need for harsh, low-yielding radical halogenation steps in the buyer's facility. The presence of the para-chloro substituent provides critical lipophilicity and blocks oxidative metabolism, making this specific intermediate a cornerstone in the synthesis of nuclear receptor ligands, including PPAR agonists, and various kinase inhibitors .

Research Fit

Med Chem Building Block Heterocyclic oxazole core for diverse derivatization strategies
C2 Electrophilic Handle Chloromethyl group enables efficient SN2-based coupling
Predicted ADME Profile Consensus LogP data available for lipophilicity screening

Substituting 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole with closely related analogs introduces severe process and performance liabilities. Using the cheaper unhalogenated precursor, 2-methyl-5-(4-chlorophenyl)oxazole, forces the buyer to perform radical halogenation (e.g., using NCS and AIBN), which notoriously yields difficult-to-separate mixtures of unreacted, mono-chlorinated, and di-chlorinated products, drastically reducing overall throughput . Conversely, substituting with the more reactive 2-(bromomethyl) analog results in a product that is highly susceptible to atmospheric moisture and rapid hydrolysis during shipping and storage, leading to degraded lots and poor reproducibility [1]. Furthermore, replacing the compound with the unsubstituted 2-(chloromethyl)-5-phenyloxazole removes the para-chloro metabolic block, rendering any downstream active pharmaceutical ingredients (APIs) highly vulnerable to rapid CYP450-mediated para-hydroxylation, thereby destroying their pharmacokinetic viability .

Substitution Risk

Non-chloromethyl analog Lacks C2 electrophilic handle; may not support SN2 derivatization workflows
Positional isomer (C4-chloromethyl) Different electronic environment may alter regioselectivity and synthetic outcomes
Methyl-substituted analog Additional methyl group shifts lipophilicity and metabolic stability profile

Processability and Yield: Pre-Halogenated vs. Unhalogenated Precursor

Procuring the pre-formed chloromethyl derivative significantly streamlines synthetic workflows compared to starting from the 2-methyl precursor. Direct SN2 coupling of 2-(chloromethyl)-5-(4-chlorophenyl)oxazole with secondary amines or phenols typically proceeds with >85% yield in a single step . In contrast, activating 2-methyl-5-(4-chlorophenyl)oxazole requires radical chlorination, which often caps the two-step yield at 40-60% due to the formation of di-chlorinated byproducts and unreacted starting material that require extensive chromatographic separation.

Evidence DimensionEffective coupling yield and synthetic steps
Target Compound Data>85% yield in 1 step (direct alkylation)
Comparator Or Baseline2-Methyl-5-(4-chlorophenyl)oxazole (40-60% yield over 2 steps)
Quantified DifferenceEliminates 1 synthetic step and improves overall yield by 25-45%
ConditionsStandard SN2 coupling conditions (e.g., DMF, K2CO3, mild heating)

Purchasing the pre-chlorinated intermediate eliminates hazardous in-house halogenation steps, prevents yield loss from over-chlorination, and reduces purification bottlenecks.

Biofilm IC50
Reported, Data to verify
IC50 187 µM (E. faecalis biofilm) Comparator HIV IC50 0.03 nM (cross-study)
Reported biofilm-inhibition context; cross-study comparison may not transfer Different assay conditions; use for SAR baseline only

Storage Stability and Handling: Chloromethyl vs. Bromomethyl Analog

While bromomethyl derivatives are theoretically more reactive electrophiles, they suffer from severe stability issues during commercial procurement and laboratory storage. 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole maintains >97% purity for over 6 months when stored at 2-8°C under an inert atmosphere . The corresponding 2-(bromomethyl) analog is highly hygroscopic and prone to rapid hydrolysis and dimerization, often degrading significantly within weeks unless stored strictly at -20°C .

Evidence DimensionShelf-life and moisture tolerance
Target Compound Data>6 months stability at 2-8°C (>97% purity)
Comparator Or Baseline2-(Bromomethyl)-5-(4-chlorophenyl)oxazole (significant degradation within weeks at 2-8°C)
Quantified Difference>4x longer shelf-life at standard refrigeration temperatures
ConditionsStorage at 2-8°C with periodic exposure to atmospheric moisture

The chloromethyl group provides the optimal balance between SN2 reactivity and handling stability, minimizing procurement waste from degraded lots.

Positional Reactivity
Class-level inference
C2 chloromethyl more electron-deficient than C4 isomer
Supports C2-derivatization synthetic route selection Direct kinetic data not publicly available; validate under reaction conditions

Downstream Pharmacokinetic Utility: p-Chloro vs. Unsubstituted Phenyl

In medicinal chemistry, the choice of the terminal phenyl substitution is critical for the pharmacokinetic viability of the final API. Downstream compounds synthesized using 2-(chloromethyl)-5-(4-chlorophenyl)oxazole benefit from the para-chloro group, which effectively blocks CYP450-mediated para-hydroxylation[1]. APIs derived from the unsubstituted comparator, 2-chloromethyl-5-phenyloxazole, typically exhibit rapid Phase I metabolism, resulting in 3- to 5-fold shorter half-lives in human liver microsome (HLM) assays [1].

Evidence DimensionMetabolic stability of downstream derivatives
Target Compound DataMetabolically blocked (extended HLM half-life)
Comparator Or Baseline2-Chloromethyl-5-phenyloxazole (rapid para-hydroxylation)
Quantified Difference3- to 5-fold longer half-life in HLM assays for the p-chloro derivatives
ConditionsIn vitro human liver microsome (HLM) stability assays of final synthesized pharmacophores

Procuring the para-chloro substituted building block is essential for generating lead compounds with viable in vivo half-lives, preventing late-stage pharmacokinetic failures.

Consensus LogP
Computational, Data to verify
3.08 (avg 5 methods) Analog iLOGP 2.55
Supports lipophilicity-driven ADME screening Predicted values; confirm experimentally for critical decisions

Synthesis of PPAR Agonists and Metabolic Modulators

Due to its optimal SN2 reactivity and metabolically stable lipophilic tail, this compound is the right choice for synthesizing dual PPAR alpha/gamma agonists. It acts as a direct alkylating agent to attach the oxazole pharmacophore to acidic headgroups, which is crucial for occupying the large, hydrophobic Y-shaped ligand-binding domain of PPAR receptors without risking rapid degradation .

Development of Kinase Inhibitors

Where high metabolic stability is required, this compound is utilized to install a rigid, deep-pocket-binding motif. The para-chloro group effectively fills hydrophobic sub-pockets in the kinase active site while resisting oxidative metabolism, making it vastly superior to unsubstituted phenyl analogs in lead optimization [1].

High-Throughput Screening (HTS) Library Generation

For industrial library synthesis, the handling stability of the chloromethyl group (compared to bromomethyl alternatives) allows it to be procured in bulk and used across diverse arrays of amines and phenols. It ensures high-yielding, single-step couplings that minimize the need for complex chromatographic purification before biological screening .

Application Fit Matrix

Application
Selection Property
Validation Focus
E. faecalis Biofilm SAR Studies
Activity baseline for derivative comparison
Strain-specific biofilm model reproducibility
C2-Selective Derivatization Workflow
Electrophilicity at C2 position
Regioselectivity and yield under varied nucleophiles
ADME Lipophilicity Benchmarking
Consensus LogP profile
Experimental ADME correlation (permeability, stability)

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

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